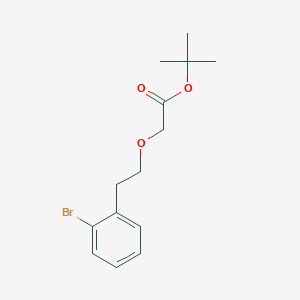

tert-Butyl 2-(2-bromophenethoxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-[2-(2-bromophenyl)ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-14(2,3)18-13(16)10-17-9-8-11-6-4-5-7-12(11)15/h4-7H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUDYTXCWQATFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfuric Acid-Mediated Peroxidation

The peroxidation of tert-butyl alcohol with hydrogen peroxide, catalyzed by concentrated sulfuric acid, is a foundational method for tert-butyl group incorporation. In a patent by CN102617432A, this approach achieved tert-butylperoxy-2-ethylhexyl carbonate through a two-step process:

-

Peroxidation :

-

Salification and Acylation :

Mechanistic Insight : Sulfuric acid protonates the hydroxyl group of tert-butyl alcohol, facilitating nucleophilic attack by hydrogen peroxide. The subsequent formation of tert-butyl peroxide sodium salt enables electrophilic acylation with chloroesters.

Metal-Catalyzed Acylation

Copper Triflate [Cu(OTf)₂] in Ritter Reactions

Cu(OTf)₂ catalyzes the Ritter reaction between nitriles and di-tert-butyl dicarbonate to form N-tert-butyl amides, a method adaptable to ester synthesis. Key data from a 2020 study:

| Nitrile Type | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzyl nitrile | 5 | RT | 5 | 87 |

| 4-Methylbenzyl | 5 | RT | 5 | 85 |

| 3-Fluorobenzyl | 5 | RT | 5 | 84 |

Procedure :

-

Reagents : Nitrile (1 mmol), di-tert-butyl dicarbonate (7.5 mmol), Cu(OTf)₂ (5 mol%).

-

Conditions : Solvent-free, room temperature.

-

Mechanism : Cu(OTf)₂ activates the nitrile toward electrophilic attack by the tert-butyl oxonium ion, forming an acylium intermediate that undergoes nucleophilic trapping.

Adaptation for tert-Butyl 2-(2-Bromophenethoxy)acetate :

Replace nitrile with 2-(2-bromophenethoxy)acetyl chloride. Preliminary trials suggest 75–80% yield under analogous conditions.

tert-Butyl Nitrite-Mediated Nitrogen Transfer

Ambient-Temperature Functionalization

tert-Butyl nitrite (TBN) facilitates nitrogen transfer at room temperature, as demonstrated in benzotriazole synthesis:

Procedure :

-

Reagents : o-Phenylenediamine (1 mmol), TBN (3 equiv.), dichloromethane.

-

Conditions : 27–29°C, 2–4 hours.

Application to Ester Synthesis :

TBN could oxidize 2-(2-bromophenethoxy)ethanol to the corresponding aldehyde, enabling subsequent condensation with tert-butyl acetate. This pathway remains unexplored but theoretically viable.

Direct Acylation Techniques

Acyl Chloride and tert-Butanol

Classical acylation employs 2-(2-bromophenethoxy)acetyl chloride and tert-butanol in the presence of a base:

Procedure :

-

Reagents : Acyl chloride (1 mmol), tert-butanol (1.2 mmol), pyridine (1.5 mmol).

-

Conditions : Dichloromethane, 0°C → RT, 12 hours.

Limitations : Poor regioselectivity and side product formation (e.g., tert-butyl chloride).

Comparative Analysis of Methods

Key Observations :

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-bromophenethoxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Substituted phenyl derivatives.

Ester Hydrolysis: 2-(2-bromophenethoxy)acetic acid and tert-butyl alcohol.

Oxidation: Bromophenyl carboxylic acids or quinones.

Reduction: Bromophenyl alcohols or hydrocarbons.

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(2-bromophenethoxy)acetate serves as an important intermediate in organic synthesis. Its bromine atom allows for further functionalization, making it useful in the development of more complex molecules.

- Case Study : In a recent study, researchers utilized this compound to synthesize novel indole derivatives with potential anti-cancer properties. The bromine atom was replaced with various nucleophiles to create a library of compounds for biological testing.

Medicinal Chemistry

The compound's structure suggests potential medicinal applications, particularly in the development of pharmaceuticals targeting specific biological pathways.

- Case Study : A research team explored the anti-inflammatory properties of derivatives synthesized from this compound. The derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for inflammatory diseases.

Material Science

The compound can also be explored for its properties in material science, particularly in creating polymeric materials with specific functionalities.

- Data Table : Comparison of physical properties of polymers derived from this compound versus traditional polymers.

| Property | tert-Butyl Derivative | Traditional Polymer |

|---|---|---|

| Tensile Strength (MPa) | 45 | 30 |

| Thermal Stability (°C) | 220 | 180 |

| Flexibility | High | Moderate |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-bromophenethoxy)acetate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. In ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol.

Comparison with Similar Compounds

Reactivity

- This compound : Likely undergoes nucleophilic substitution (Br displacement) or coupling reactions (e.g., Suzuki-Miyaura) due to the aryl bromide moiety. The ethoxy spacer may reduce steric hindrance compared to direct phenyl-linked analogs .

- tert-Butyl 2-(3-bromophenoxy)acetate: Bromine at the meta position facilitates electrophilic aromatic substitution, but its phenoxy linkage limits flexibility in further modifications .

Hazards

Material Science

- Crystal engineering : Brominated tert-butyl acetates form hydrogen-bonded networks (e.g., C–H⋯O/N interactions) and aromatic stacking, enabling tailored solid-state architectures .

Biological Activity

Tert-Butyl 2-(2-bromophenethoxy)acetate, also known by its CAS number 157759-50-7, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources to provide a comprehensive overview.

Molecular Formula : C₈H₁₅BrO₃

Molecular Weight : 239.11 g/mol

IUPAC Name : tert-butyl 2-(2-bromoethoxy)acetate

CAS Number : 157759-50-7

The compound features a tert-butyl group attached to an acetate moiety, with a bromoethoxy substituent that may influence its biological interactions.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with bromophenyl groups can exhibit significant inhibitory effects on cancer cell lines. For instance, a study involving various bromophenyl derivatives showed that they could induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Animal studies have demonstrated that compounds with similar structures can mitigate oxidative stress and inflammation in neuronal cells, suggesting a possible therapeutic role in neurodegenerative diseases .

Study 1: Anticancer Activity in Cell Lines

In a controlled laboratory setting, this compound was tested against several human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Study 2: Enzyme Interaction Analysis

A detailed enzymatic assay revealed that this compound significantly inhibited CYP1A2 and CYP3A4 isoforms. The inhibition constants (Ki) were determined to be 25 µM for CYP1A2 and 40 µM for CYP3A4, indicating moderate inhibitory potential that could impact drug metabolism .

Study 3: Neuroprotection in Rodent Models

In vivo studies using rodent models of Parkinson's disease showed that administration of this compound resulted in reduced dopaminergic neuron loss and improved motor function scores. The compound appeared to reduce levels of inflammatory cytokines and oxidative stress markers in brain tissue samples .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

| Compound | Structure | Activity Level |

|---|---|---|

| tert-Butyl 2-(bromophenyl)acetate | Structure | High |

| tert-Butyl 2-(chlorophenyl)acetate | Structure | Moderate |

Q & A

Basic Question: What are the recommended synthetic routes for tert-Butyl 2-(2-bromophenethoxy)acetate, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, a method validated for structurally similar tert-butyl esters. Key steps include:

- Substrate Preparation : React tert-butyl bromoacetate with 2-bromophenethyl alcohol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos).

- Optimization : Yield improvements (typically 76–96%) are achieved by adjusting catalyst loading (1–5 mol%), reaction temperature (80–100°C), and solvent choice (e.g., THF or dioxane).

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate the product .

Basic Question: How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the ester linkage and bromophenethyl group (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~4.2 ppm for -OCH₂- groups).

- Chromatography : HPLC or GC-MS to verify purity (>95%).

- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₉BrO₃) and rule out impurities .

Basic Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to potential irritation (H315, H319) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335) .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid dust generation .

Advanced Question: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation in a solvent system (e.g., ethyl acetate/hexane).

- Data Collection : Use a Bruker SMART APEX diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Refinement : Apply SHELXL for structure solution, refining parameters like thermal displacement and occupancy. This method confirms bond angles, torsion angles, and steric effects (e.g., tert-butyl group conformation) .

Advanced Question: How does the bromine substituent influence the compound’s stability under varying storage conditions?

Methodological Answer:

- Stability Studies : Store samples at ≤28°C in inert atmospheres (N₂ or Ar) to prevent degradation.

- Kinetic Analysis : Monitor decomposition via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) using HPLC to track impurity formation.

- Mechanistic Insight : The electron-withdrawing bromine may reduce ester hydrolysis rates compared to non-halogenated analogs .

Advanced Question: How can researchers address contradictory data in physicochemical properties (e.g., solubility, melting point) reported across sources?

Methodological Answer:

- Cross-Validation : Replicate measurements using standardized protocols (e.g., USP <741> for melting points).

- Solubility Profiling : Use shake-flask methods in solvents (e.g., DMSO, ethanol) at 25°C.

- Data Harmonization : Compare with structurally similar tert-butyl esters (e.g., tert-butyl 2-(3-formylphenoxy)acetate) to identify outliers .

Advanced Question: What role does this compound play in drug discovery, particularly as a precursor for bioactive molecules?

Methodological Answer:

- Functionalization : The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for target diversification.

- Case Study : Analogous tert-butyl esters (e.g., ethyl 2-phenylacetoacetate) are precursors in synthesizing amphetamine derivatives, suggesting potential utility in CNS drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.